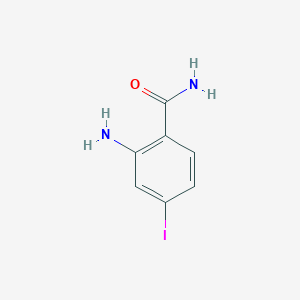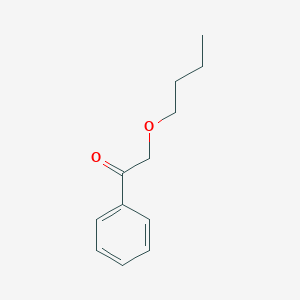
2-Butoxy-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Butoxyacetophenone: is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . It is also known by other names such as 4-n-Butoxyacetophenone and p-Butoxyacetophenone . This compound is characterized by a butoxy group attached to the para position of an acetophenone molecule, making it a derivative of acetophenone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Butoxyacetophenone can be synthesized through various methods. One common method involves the α-bromination of acetophenones using reagents like NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . Another method involves the free radical bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid, followed by hydrolysis to obtain the alpha-bromoacetophenone compound .
Industrial Production Methods: Industrial production of 2-Butoxy-1-phenylethanone typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalyst-free methods and biphasic electrolysis are preferred for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Alpha-Butoxyacetophenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenation, particularly bromination.
Common Reagents and Conditions:
Bromination: Using pyridine hydrobromide perbromide or N-bromosuccinimide (NBS) with catalysts like NH4OAc or FeCl3
Oxidation: Using oxidizing agents like or .
Reduction: Using reducing agents like or .
Major Products:
Brominated derivatives: such as .
Alcohols: and depending on the reaction conditions.
Scientific Research Applications
Alpha-Butoxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of bromoacetophenone derivatives .
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of fragrances, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-1-phenylethanone involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, brominated derivatives of this compound are known to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B , which play roles in cellular signaling .
Comparison with Similar Compounds
Alpha-Butoxyacetophenone can be compared with other similar compounds such as:
Acetophenone (C8H8O): The simplest aromatic ketone, used in the production of resins and fragrances.
4-Methoxyacetophenone (C9H10O2): Used in the synthesis of pharmaceuticals and as a flavoring agent.
4-Chloroacetophenone (C8H7ClO): Employed in the production of pesticides and as a tear gas agent.
Uniqueness: Alpha-Butoxyacetophenone is unique due to its butoxy group , which imparts distinct chemical properties and reactivity compared to other acetophenone derivatives. This makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-butoxy-1-phenylethanone |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
MIKJKIMMCNQHKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

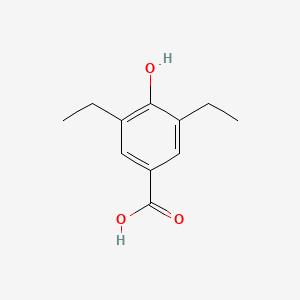
![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)

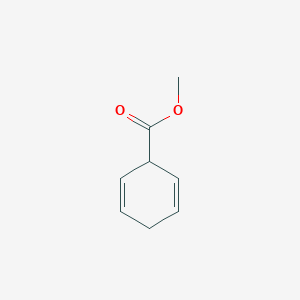
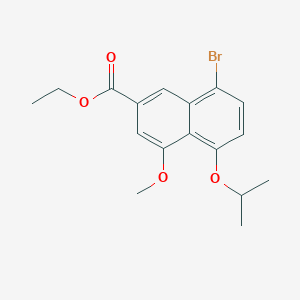
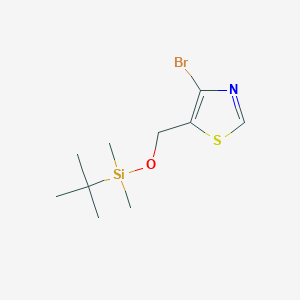
![3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B8771179.png)
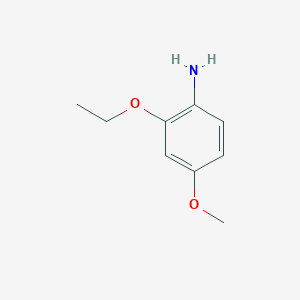
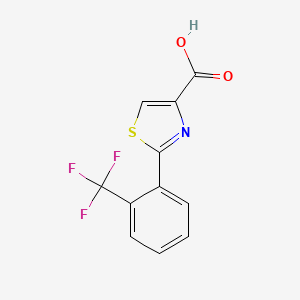
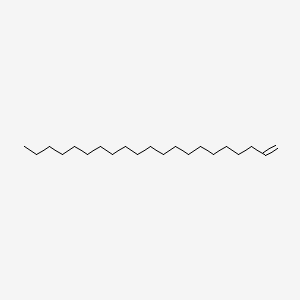
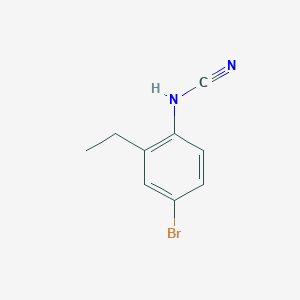
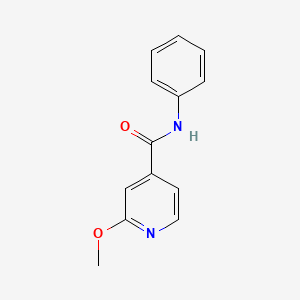
![3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide](/img/structure/B8771226.png)
